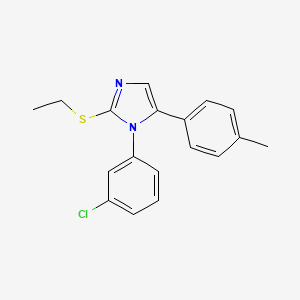

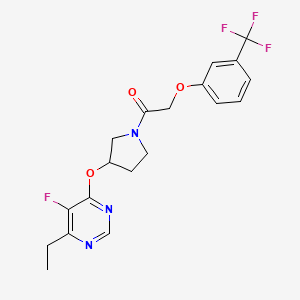

![molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8](/img/structure/B2656502.png)

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific substitutions on the ring. For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have synthesized novel compounds like 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of specific dihydrofolate reductases, exploring their potential in treating diseases like Pneumocystis carinii and Toxoplasma gondii infections (Gangjee, Vasudevan, & Queener, 1997).

Radioligand and Pharmacological Studies

The synthesis of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine ([3H]LWH-154) has been reported. This novel potent radiolabelled analog is used in positron emission tomography radiotracers and nonpeptide radioligand for pharmacological studies, especially for corticotropin-releasing hormone type 1 receptor (Hsin et al., 2000).

Neurotropic Activity Studies

The annelated 4-aminopyridines derived from pyrrolopyrimidin-4-ones have been studied for their neurotropic activity. Specific compounds have shown significant changes in motor activity in mice, suggesting potential applications in neuroscience research (Zaliznaya et al., 2020).

Antihypertensive Activity

A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were synthesized and evaluated for their antihypertensive activity. Some compounds exhibited significant blood pressure lowering effects in spontaneously hypertensive rats, indicating potential therapeutic applications (Bennett et al., 1981).

Antimicrobial Potential

Compounds like 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their insecticidal and antibacterial potential. These studies are crucial in the development of new antimicrobial agents (Naidu & Bhuyan, 2014).

Crystal Structure Analysis

Research on the crystal structure of compounds like N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine provides insights into the molecular conformation and potential interactions useful in drug design and material science (Slauson, Rimoldi, & Fronczek, 2008).

Zukünftige Richtungen

The future directions for the development of pyrrolo[2,3-d]pyrimidines include their potential use in the treatment of various diseases. For instance, some pyrrolo[2,3-d]pyrimidines have shown excellent antidiabetic action and may be employed in the development of future antidiabetic drugs . Additionally, due to their intriguing structures and exceptional biological activities, more research is being conducted to synthesize and evaluate new derivatives of 7-deazapurine-containing molecules .

Eigenschaften

IUPAC Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYSHPMNLZCWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=NC(=NC(=C12)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

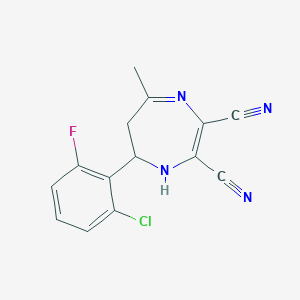

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)

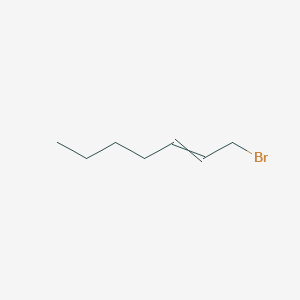

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)

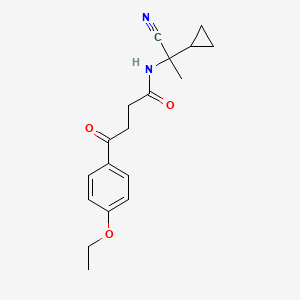

![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)

![2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)